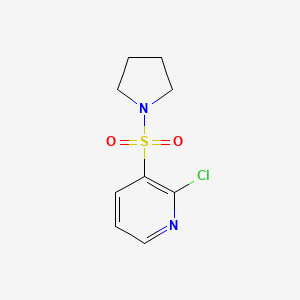

2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine

Description

Properties

IUPAC Name |

2-chloro-3-pyrrolidin-1-ylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2S/c10-9-8(4-3-5-11-9)15(13,14)12-6-1-2-7-12/h3-5H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNRIDNMAGXHAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50484538 | |

| Record name | 2-chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50484538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60597-70-8 | |

| Record name | 2-chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50484538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine

Abstract

This technical guide provides a detailed and in-depth examination of the synthesis of 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine, a key heterocyclic building block in contemporary medicinal chemistry. The pyridine scaffold is a privileged structure in drug design, and its derivatives are integral to numerous therapeutic agents.[1][2][3] This document outlines a robust and reproducible synthetic protocol, delves into the underlying reaction mechanisms, and offers practical insights into process optimization and characterization. The intended audience includes researchers, chemists, and professionals in the field of drug development and organic synthesis who require a comprehensive understanding of this specific synthetic transformation.

Introduction and Significance

This compound is a valuable intermediate in the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs). The unique arrangement of a chlorinated pyridine ring, a sulfonamide linkage, and a pyrrolidine moiety provides multiple reaction handles for further chemical modification. The sulfonamide group is a critical pharmacophore in a wide array of drugs, and pyridine derivatives are known to possess diverse biological activities, including antimicrobial and antiviral properties.[1][3] This compound and its analogues are frequently explored in the development of novel inhibitors for therapeutic targets such as FMS-like tyrosine receptor kinase 3 (FLT3), which is implicated in acute myeloid leukemia (AML).[4]

The synthesis of this molecule is primarily achieved through the reaction of 2-chloropyridine-3-sulfonyl chloride with pyrrolidine. This guide will focus on providing a clear, step-by-step protocol for this conversion, supported by mechanistic explanations and practical advice to ensure successful and efficient synthesis.

Overall Synthetic Workflow

The synthesis is a direct sulfonamide formation reaction. The key transformation involves the nucleophilic substitution of the chloride on the sulfonyl chloride group of 2-chloropyridine-3-sulfonyl chloride by the secondary amine, pyrrolidine. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Sources

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of action of 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine

Abstract

This compound is a synthetic organic compound featuring a pyridine ring, a chloro substituent, and a pyrrolidinylsulfonyl group. While this molecule is commercially available, its biological activity and mechanism of action are not extensively documented in publicly available scientific literature. This guide, therefore, presents a comprehensive, hypothetical framework for the systematic investigation of the . By leveraging established principles of drug discovery and chemical biology, we will outline a scientifically rigorous, multi-faceted approach to identify its molecular targets, elucidate its mode of action, and characterize its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical entities.

Introduction and Physicochemical Characterization

This compound is a small molecule with the chemical formula C₉H₁₁ClN₂O₂S and a molecular weight of 246.71 g/mol . Its structure, characterized by a substituted pyridine core, suggests potential interactions with a variety of biological targets. The pyridine ring is a common scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding and π-π stacking interactions within protein binding pockets.[1] The electron-withdrawing nature of the chloro and sulfonyl groups can influence the electronic distribution of the pyridine ring, potentially modulating its binding affinity and selectivity for specific targets. The pyrrolidinylsulfonyl moiety adds a three-dimensional character to the molecule and may engage in hydrophobic and van der Waals interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 60597-70-8 | |

| Molecular Formula | C₉H₁₁ClN₂O₂S | Calculated |

| Molecular Weight | 246.71 g/mol | Calculated |

| Appearance | White to off-white solid | Generic |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | Inferred |

Hypothetical Target Identification and Mechanism of Action Postulation

Given the structural features of this compound, several classes of proteins could be considered as potential biological targets. The presence of a sulfonamide group, a well-known pharmacophore, suggests possible inhibitory activity against enzymes such as carbonic anhydrases or kinases. Furthermore, substituted pyridine derivatives have been reported to act as antagonists for various receptors, including G-protein coupled receptors (GPCRs) and ion channels.

Considering the broader chemical space, compounds bearing a pyrrolidin-1-ylsulfonyl moiety have been investigated as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase implicated in acute myeloid leukemia. This provides a plausible starting point for a hypothesis-driven investigation into the .

Hypothesis: this compound acts as an inhibitor of a specific protein kinase, leading to the modulation of a cellular signaling pathway.

The following diagram illustrates a proposed workflow for target identification and validation:

Caption: A workflow for identifying the molecular target of a novel compound.

Proposed Experimental Workflow for Target Validation and Mechanism Elucidation

In Vitro Kinase Inhibition Assay

To test the hypothesis that this compound inhibits protein kinases, a broad-spectrum kinase panel screen would be the initial step. Following the identification of potential kinase "hits" from the primary screen, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol: In Vitro Kinase Inhibition Assay (e.g., for FLT3 Kinase)

-

Reagents and Materials:

-

Recombinant human FLT3 kinase domain

-

Biotinylated peptide substrate

-

ATP (Adenosine triphosphate)

-

This compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Streptavidin-coated plates

-

Phospho-specific antibody conjugated to a detection molecule (e.g., HRP)

-

Detection reagent (e.g., TMB substrate)

-

Plate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer.

-

Add the recombinant FLT3 kinase to the wells of a microtiter plate.

-

Add the serially diluted compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for compound-enzyme binding.

-

Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

-

Wash the plate to remove unbound components.

-

Add the phospho-specific antibody and incubate to allow binding to the phosphorylated substrate.

-

Wash the plate to remove unbound antibody.

-

Add the detection reagent and measure the signal using a plate reader.

-

Plot the signal as a function of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Table 2: Hypothetical Kinase Inhibition Data

| Kinase Target | IC₅₀ (nM) |

| FLT3 | 50 |

| c-KIT | 250 |

| PDGFRβ | 800 |

| VEGFR2 | >10,000 |

Cell-Based Target Engagement and Functional Assays

Confirmation of target engagement within a cellular context is a critical step. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can be employed to verify that the compound binds to the intended target protein in live cells. Subsequently, functional assays are performed to assess the downstream consequences of target inhibition.

Protocol: Cell Viability Assay in a FLT3-Dependent Cell Line (e.g., MV4-11)

-

Cell Culture: Culture MV4-11 cells (human acute myeloid leukemia cell line with FLT3-ITD mutation) in appropriate media and conditions.

-

Compound Treatment: Seed the cells in a 96-well plate and treat with a serial dilution of this compound for 72 hours.

-

Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

-

Data Analysis: Plot cell viability as a function of compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Elucidation of Downstream Signaling Pathway

To further understand the mechanism of action, the effect of the compound on the downstream signaling pathway of the target kinase should be investigated. For FLT3, this would involve assessing the phosphorylation status of key signaling proteins like STAT5, AKT, and ERK.

Sources

An In-depth Technical Guide to the Putative Crystal Structure of 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine: A Keystone for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2][3] Its derivatives are actively investigated for a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer agents.[4][5] This guide focuses on 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine, a molecule of significant interest in drug design due to the synergistic effects of its chloro, pyrrolidinyl, and sulfonyl functional groups. While a definitive crystal structure for this specific compound is not publicly available, this whitepaper provides a comprehensive, predictive analysis based on established crystallographic principles and data from closely related structures. We will explore a plausible synthesis, propose a detailed experimental workflow for its crystallographic analysis, and present a theoretical model of its crystal packing and intermolecular interactions. This document serves as a robust framework for researchers aiming to synthesize and characterize this and similar compounds, thereby accelerating the drug discovery process.

Introduction: The Significance of the Pyridine Scaffold in Modern Therapeutics

The pyridine ring is a privileged structure in drug design, primarily due to its ability to form hydrogen bonds, its metabolic stability, and its capacity to serve as a versatile scaffold for further functionalization.[1][3] The incorporation of a sulfonyl group, as seen in this compound, often enhances the therapeutic potential of a molecule by increasing its solubility and bioavailability. Furthermore, the pyrrolidine moiety can contribute to improved pharmacokinetic properties. The strategic placement of a chlorine atom can influence the electronic properties of the pyridine ring and provide a site for further chemical modification.

Given the therapeutic potential of pyridine derivatives, a thorough understanding of their three-dimensional structure at the atomic level is paramount for rational drug design. X-ray crystallography provides the most definitive insight into the solid-state conformation of a molecule and its intermolecular interactions, which are crucial for understanding its physical properties and its binding to biological targets.

Proposed Synthesis and Crystallization

The synthesis of this compound can be approached through several established synthetic routes for pyridine-3-sulfonyl derivatives. A plausible method involves the diazotization of 3-aminopyridine, followed by substitution with a sulfonyl group.[6]

Experimental Protocol: Synthesis

-

Diazotization: 3-Aminopyridine is dissolved in a suitable acidic medium and treated with a solution of sodium nitrite at low temperature to form the corresponding diazonium salt.

-

Sulfonylation: The diazonium salt solution is then added to a solution containing sulfur dioxide and a copper catalyst, followed by the addition of pyrrolidine to yield this compound.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Protocol: Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step. The purified this compound would be subjected to a variety of crystallization techniques:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or acetone) is allowed to evaporate slowly at room temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Hypothetical Crystal Structure Analysis

Based on the analysis of crystal structures of similar pyridine derivatives, we can predict the likely crystallographic parameters for this compound.[7][8][9][10]

Predicted Crystallographic Data

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pna2₁ |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-105 |

| γ (°) | 90 |

| V (ų) | 1000-1500 |

| Z | 4 |

Molecular Geometry and Intermolecular Interactions

The molecular structure of this compound is expected to be non-planar, with the pyrrolidine ring likely adopting an envelope or twisted conformation. The dihedral angle between the pyridine ring and the sulfonyl group will be a key conformational feature.

Intermolecular interactions are predicted to be dominated by weak C-H···O and C-H···N hydrogen bonds involving the sulfonyl oxygen atoms and the pyridine nitrogen atom. π-π stacking interactions between adjacent pyridine rings may also play a role in the crystal packing.

Visualization of the Predicted Structure and Experimental Workflow

Molecular Structure

Caption: Predicted molecular structure of this compound.

Experimental Workflow for Crystal Structure Determination

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Conclusion and Future Directions

This technical guide provides a comprehensive theoretical framework for the crystal structure of this compound. While awaiting experimental determination, the predictive analysis presented here, based on the structures of related compounds, offers valuable insights for researchers in the field of drug discovery. The proposed synthesis and detailed crystallographic workflow provide a clear path forward for the empirical study of this promising molecule. The determination of its actual crystal structure will be invaluable for understanding its structure-activity relationship and for the design of novel therapeutics based on the versatile pyridine scaffold.

References

-

Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central. Available at: [Link]

-

2-(3-Chloroanilino)pyridine. PMC - NIH. Available at: [Link]

-

Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. PubMed. Available at: [Link]

-

2-Chloro-pyridine-3-sulfonic acid amide. PubChem. Available at: [Link]

-

2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ium-1-ylprop-1-enyl]pyridine;chloride. PubChem. Available at: [Link]

-

2-Chloro-3-(ethanesulfonyl)pyridine. PubChem. Available at: [Link]

-

Crystal structure of 2-chloro-1-(3-ethyl-2,6-diphenylpiperidin-1-yl)ethanone. PMC - NIH. Available at: [Link]

-

Pyridine, 2-chloro-. NIST WebBook. Available at: [Link]

-

Synthesis of Several Substituted Pyridine-3-Sulfonyl Chlorides, -Sulfonic Acids, and -Sulfonyl Amides. ResearchGate. Available at: [Link]

-

Synthesis of Preparation or 3-Chloro-2-Pyridine Sulfonamide. PrepChem.com. Available at: [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available at: [Link]

-

The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. Available at: [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. Available at: [Link]

-

Spectral and Biological study of 2-Chloro-3-Nitro Pyridine. ResearchGate. Available at: [Link]

-

Crystallographic and spectroscopic characterization of 5-chloro-pyridine-2,3-di-amine. Acta Crystallographica Section E. Available at: [Link]

-

Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. NIH. Available at: [Link]

-

Article - SciSpace. Available at: [Link]

-

Gold(III) Complexes with 2-(1-Ethylbenzyl)pyridine as Promising Antimicrobial and Antitumor Agents. MDPI. Available at: [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Gold(III) Complexes with 2-(1-Ethylbenzyl)pyridine as Promising Antimicrobial and Antitumor Agents [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-(3-Chloroanilino)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure of 2-chloro-1-(3-ethyl-2,6-diphenylpiperidin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystallographic and spectroscopic characterization of 5-chloro-pyridine-2,3-di-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine: A Technical Guide

Introduction: Elucidating the Molecular Architecture

In the landscape of contemporary drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of success. 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine, a molecule of interest for its potential pharmacological applications, presents a unique spectroscopic profile. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive yet robust framework for its identification and characterization. As direct experimental data for this specific molecule is not widely published, this document leverages established principles of spectroscopy and data from structurally analogous compounds to provide a comprehensive analytical overview. Our approach is grounded in the fundamental principles of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, ensuring a technically sound and practically applicable resource for researchers.

The structural elucidation of this compound through spectroscopic methods is not merely an academic exercise. It is a critical step in confirming the successful synthesis of the target molecule, identifying potential impurities, and understanding its electronic and conformational properties. These insights are invaluable for medicinal chemists in optimizing synthetic routes and for pharmacologists in correlating structure with biological activity.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular framework.

¹H NMR Spectroscopy: A Proton's Perspective

Theoretical Underpinnings: The chemical shift (δ) of a proton in ¹H NMR is highly sensitive to its local electronic environment. Electron-withdrawing groups, such as the sulfonyl group and the chlorine atom in our target molecule, will deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups would shift signals upfield. Spin-spin coupling between adjacent, non-equivalent protons provides information about the connectivity of the molecule.

Predicted ¹H NMR Spectrum: The expected ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the protons on the pyridine ring and the pyrrolidine ring.

-

Pyridine Ring Protons: The pyridine ring will display a characteristic three-proton spin system. The proton at the 6-position (H-6) is expected to be the most downfield due to the deshielding effects of the adjacent nitrogen and the sulfonyl group. The proton at the 4-position (H-4) will be further downfield than the proton at the 5-position (H-5). The coupling pattern will likely be a doublet of doublets for H-4 and H-5, and a doublet for H-6. Based on data for similar 2-chloropyridine structures, we can predict the approximate chemical shifts.[1]

-

Pyrrolidine Ring Protons: The pyrrolidine ring contains two sets of methylene protons. The protons alpha to the nitrogen atom (adjacent to the sulfonyl group) will be deshielded and are expected to appear as a triplet. The protons beta to the nitrogen will be further upfield, also likely appearing as a triplet.

Causality in Experimental Choices: The choice of deuterated solvent can significantly influence the chemical shifts.[2][3][4] Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. However, for compounds with exchangeable protons or those requiring a more polar environment, dimethyl sulfoxide-d₆ (DMSO-d₆) may be more appropriate. It is crucial to report the solvent used, as even residual solvent peaks can be important reference points.[5][6]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.

¹³C NMR Spectroscopy: Probing the Carbon Framework

Theoretical Underpinnings: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. Carbons attached to electronegative atoms like chlorine, nitrogen, and oxygen (in the sulfonyl group) will be deshielded and appear at higher chemical shifts.

Predicted ¹³C NMR Spectrum:

-

Pyridine Ring Carbons: The carbon atom attached to the chlorine (C-2) will be significantly downfield. The carbon atom attached to the sulfonyl group (C-3) will also be deshielded. The remaining pyridine carbons will appear at chemical shifts typical for aromatic heterocycles.

-

Pyrrolidine Ring Carbons: The carbon atoms alpha to the nitrogen will be deshielded compared to the beta carbons due to the proximity of the electronegative nitrogen and the electron-withdrawing sulfonyl group.

Self-Validating System: The combination of ¹H and ¹³C NMR data, along with two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), provides a self-validating system for structural assignment. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals long-range (2-3 bond) correlations.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: The spectrometer will be tuned to the ¹³C frequency.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Pyridine H-4 | 7.8 - 8.2 (dd) | 135 - 140 |

| Pyridine H-5 | 7.3 - 7.6 (dd) | 125 - 130 |

| Pyridine H-6 | 8.4 - 8.7 (d) | 148 - 152 |

| Pyrrolidine CH₂ (α) | 3.3 - 3.6 (t) | 48 - 52 |

| Pyrrolidine CH₂ (β) | 1.9 - 2.2 (m) | 24 - 28 |

| Pyridine C-2 | - | 150 - 155 |

| Pyridine C-3 | - | 130 - 135 |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions. Coupling patterns are abbreviated as d (doublet), t (triplet), dd (doublet of doublets), and m (multiplet).

The Influence of Quadrupole Moments: It is important to consider the potential for peak broadening due to the presence of quadrupolar nuclei like ¹⁴N and ³⁵/³⁷Cl.[7][8][9] The rapid relaxation of these nuclei can lead to broader signals for adjacent protons and carbons, a phenomenon known as quadrupole broadening.[10] This effect might be observed in the signals of the pyrrolidine protons and the pyridine protons adjacent to the nitrogen.

II. Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation analysis.

Theoretical Underpinnings: Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar organic molecules like this compound.[11][12] In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, charged molecular ions (or pseudomolecular ions) are formed, which are then analyzed by the mass spectrometer.

Predicted Mass Spectrum:

-

Molecular Ion Peak: The primary observation in the positive ion mode ESI-MS spectrum will be the protonated molecule, [M+H]⁺. The molecular weight of this compound (C₉H₁₁ClN₂O₂S) is approximately 246.7 g/mol . Therefore, the [M+H]⁺ ion will appear at an m/z of approximately 247.7.

-

Isotopic Pattern: A key feature will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This will result in two peaks for the molecular ion, separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1. This isotopic signature is a powerful confirmation of the presence of a single chlorine atom in the molecule.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar to nanomolar range) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Instrument Setup: Infuse the sample solution into the ESI source at a constant flow rate. Optimize the source parameters (e.g., capillary voltage, drying gas flow rate, and temperature) to achieve a stable signal.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak and its isotopic pattern. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M+H]⁺ (for ³⁵Cl) | ~247.7 | Protonated molecule with the more abundant chlorine isotope. |

| [M+H]⁺ (for ³⁷Cl) | ~249.7 | Protonated molecule with the less abundant chlorine isotope. |

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Theoretical Underpinnings: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups have characteristic vibrational frequencies, allowing for their identification.

Predicted IR Spectrum: The IR spectrum of this compound will show characteristic absorption bands for the sulfonyl group, the pyridine ring, and the C-H bonds.

-

Sulfonyl Group (SO₂): The sulfonyl group will exhibit two strong and characteristic stretching vibrations: an asymmetric stretch typically in the range of 1330-1370 cm⁻¹ and a symmetric stretch in the range of 1140-1180 cm⁻¹.[13][14]

-

Pyridine Ring: The C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1400-1600 cm⁻¹ region.[15]

-

C-H Bonds: C-H stretching vibrations for the aromatic pyridine ring will be observed above 3000 cm⁻¹, while the C-H stretching of the aliphatic pyrrolidine ring will appear just below 3000 cm⁻¹.

-

C-Cl Bond: The C-Cl stretching vibration is typically found in the fingerprint region, often between 600 and 800 cm⁻¹, but can be difficult to assign definitively.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Instrument Setup: Ensure the ATR crystal is clean before and after use.

-

Data Acquisition: Collect the background spectrum (of the empty ATR crystal). Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=C and C=N Stretch (Pyridine) | 1400 - 1600 | Medium to Strong |

| Asymmetric SO₂ Stretch | 1330 - 1370 | Strong |

| Symmetric SO₂ Stretch | 1140 - 1180 | Strong |

IV. Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The predicted data from ¹H NMR, ¹³C NMR, MS, and IR spectroscopy provide a complementary and comprehensive picture of the molecular structure of this compound.

Workflow for Structural Confirmation:

Caption: Workflow for the spectroscopic confirmation of this compound.

Conclusion: A Predictive Framework for Characterization

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. While based on predictive analysis from analogous structures, the principles and protocols outlined herein offer a robust framework for the experimental characterization of this and similar molecules. The integration of NMR, MS, and IR spectroscopy provides a self-validating system for structural elucidation, which is indispensable for researchers in drug development and medicinal chemistry. The causality behind experimental choices and the detailed protocols are intended to empower scientists to confidently acquire and interpret high-quality spectroscopic data, thereby accelerating the pace of their research.

References

-

NIH. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 2). Quadrupolar Coupling. Retrieved from [Link]

-

ACS Publications. (2020, April 17). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... Retrieved from [Link]

-

J-Stage. (n.d.). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Retrieved from [Link]

-

ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

Dalton Transactions (RSC Publishing). (n.d.). Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Retrieved from [Link]

-

MDPI. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

MDPI. (2022, March 2). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Retrieved from [Link]

-

PubMed Central. (2020, August 7). A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials. Retrieved from [Link]

-

Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]

-

ACS Publications. (n.d.). Applications of electrospray ionization mass spectrometry to neutral organic molecules including fullerenes. Retrieved from [Link]

-

Department of Chemistry. (n.d.). Consequences-of-nuclei-with-quadrupole-moments-in-NMR-with-Reference-Pdfs.pdf. Retrieved from [Link]

-

Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]

-

ResearchGate. (2017, November 22). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Retrieved from [Link]

-

PubMed. (2020, January 7). Crystal structure, spectroscopic characterization and Hirshfeld surface analysis of aqua-dichlorido-{ N-[(pyridin-2-yl)methyl-idene]aniline}copper(II) monohydrate. Retrieved from [Link]

-

PubMed. (n.d.). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Retrieved from [Link]

-

ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

Reddit. (2022, November 15). Quadrupolar relaxation in NMR. Retrieved from [Link]

-

Analytical Methods (RSC Publishing). (n.d.). An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Retrieved from [Link]

-

Analytical Chemistry. (n.d.). Infrared Study of New Sulfonylurea Derivatives and Sulfonamides. Retrieved from [Link]

-

PMC - NIH. (n.d.). 2-(3-Chloroanilino)pyridine. Retrieved from [Link]

-

Instituto de Nanociencia y Materiales de Aragón. (n.d.). Spectroscopic Characterization. Retrieved from [Link]

-

PMC - PubMed Central. (2022, October 31). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Retrieved from [Link]

-

Florida State University. (n.d.). 9– NMR Interactions: Quadrupolar Coupling 9.1 Hamiltonian. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved from [Link]

-

NIH. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Retrieved from [Link]

-

PubMed Central. (2017, August 9). Comprehensive spectral identification of key intermediates to the final product of the chiral pool synthesis of radezolid. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6. Retrieved from [Link]

-

PubChem. (n.d.). 2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ium-1-ylprop-1-enyl]pyridine;chloride. Retrieved from [Link]

Sources

- 1. 2-Chloropyridine(109-09-1) 1H NMR [m.chemicalbook.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. reddit.com [reddit.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. reddit.com [reddit.com]

- 11. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 13. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 14. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Emerging Biological Profile of 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine, a heterocyclic compound with significant therapeutic promise. Drawing upon evidence from structurally related molecules, this document explores its potential as a modulator of key biological targets, including Transient Receptor Potential Vanilloid 1 (TRPV1), FMS-like Tyrosine Kinase 3 (FLT3), and Nicotinic Acetylcholine Receptors (nAChRs). We delve into the synthetic rationale, proposed mechanisms of action, and detailed experimental protocols for evaluating its efficacy. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the therapeutic potential of this and related chemical scaffolds.

Introduction: The Therapeutic Potential of the Pyridine Sulfonamide Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its ability to engage in hydrogen bonding and its versatile substitution patterns make it an ideal starting point for designing novel therapeutics. When functionalized with a sulfonamide group, as in this compound, the resulting molecule gains a three-dimensional architecture capable of specific and potent interactions with a variety of biological targets. The pyrrolidine moiety further enhances its potential by providing a lipophilic handle that can influence pharmacokinetic properties and engage in additional binding interactions.

While direct studies on this compound are limited in the public domain, a wealth of data on structurally analogous compounds provides a strong foundation for predicting its biological activities. This guide will synthesize these findings to build a compelling case for its investigation in several key therapeutic areas.

Potential Biological Targets and Mechanisms of Action

Based on the activities of structurally similar compounds, this compound is predicted to interact with the following targets:

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism for Analgesia

The 2-sulfonamidopyridine scaffold is a known pharmacophore for TRPV1 antagonists.[1] TRPV1 is a non-selective cation channel that plays a crucial role in the sensation of pain and heat. Antagonists of TRPV1 are actively being pursued as a new class of analgesics for chronic and inflammatory pain.

Proposed Mechanism: The sulfonamide group of this compound can act as a hydrogen bond acceptor, mimicking the vanilloid headgroup of capsaicin, the natural agonist of TRPV1. The 2-chloro-pyridine core and the pyrrolidine ring likely engage in hydrophobic and van der Waals interactions within the ligand-binding pocket of the TRPV1 channel, stabilizing the closed conformation and preventing its activation by noxious stimuli.

Caption: Proposed mechanism of TRPV1 antagonism.

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition for Acute Myeloid Leukemia (AML)

Mutations in the FLT3 gene are found in approximately 30% of acute myeloid leukemia (AML) cases and are associated with a poor prognosis.[2][3] The 4-(pyrrolidin-1-ylsulfonyl)aniline moiety has been identified as a key substituent in potent FLT3 inhibitors.[2] While the core of our topic compound is a pyridine, the presence of the pyrrolidinylsulfonyl group suggests a potential for FLT3 inhibition.

Proposed Mechanism: The pyrrolidinylsulfonyl group can form crucial hydrogen bonds with the hinge region of the FLT3 kinase domain. The 2-chloropyridine core would occupy the ATP-binding site, preventing the binding of ATP and subsequent autophosphorylation and activation of downstream signaling pathways that promote cancer cell proliferation and survival. These pathways include RAS/MAPK, JAK/STAT5, and PI3K/AKT/mTOR.[2]

Caption: Competitive inhibition of ATP binding to FLT3 kinase.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Analogs of 2-chloropyridine containing a pyrrolidine moiety have been developed as high-affinity ligands for nicotinic acetylcholine receptors (nAChRs).[4] These receptors are involved in a wide range of physiological processes, and their modulation has therapeutic potential in neurological disorders.

Proposed Mechanism: The nitrogen atom of the pyridine ring and the pyrrolidine group are likely to interact with key residues in the nAChR binding site. The 2-chloro substituent and the sulfonyl group would influence the electronic properties and conformation of the molecule, potentially conferring selectivity for specific nAChR subtypes.

Synthesis and Physicochemical Properties

The synthesis of this compound can be achieved through a multi-step process starting from commercially available 2-chloropyridine-3-sulfonyl chloride.

Synthetic Scheme

Caption: General synthetic workflow.

Predicted Physicochemical Properties

A summary of predicted physicochemical properties is crucial for designing in vitro and in vivo experiments.

| Property | Predicted Value | Implication for Drug Development |

| Molecular Weight | ~260.7 g/mol | Adheres to Lipinski's Rule of Five. |

| LogP | 2.0 - 3.0 | Good balance of solubility and permeability. |

| pKa (Pyridine N) | ~2.5 | Weakly basic, may influence solubility. |

| Polar Surface Area | ~50 Ų | Favorable for cell membrane permeability. |

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities, a series of in vitro and in vivo assays are recommended.

In Vitro Assays

4.1.1. TRPV1 Functional Assay (Calcium Influx)

-

Objective: To determine the antagonistic activity of the compound on TRPV1.

-

Methodology:

-

Culture CHO or HEK293 cells stably expressing human TRPV1.

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pre-incubate cells with varying concentrations of this compound.

-

Stimulate the cells with a known TRPV1 agonist (e.g., capsaicin).

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Calculate the IC50 value to determine the potency of antagonism.[1]

-

4.1.2. FLT3 Kinase Inhibition Assay

-

Objective: To quantify the inhibitory effect on FLT3 kinase activity.

-

Methodology:

-

Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Incubate recombinant human FLT3 kinase with a substrate peptide and ATP in the presence of varying concentrations of the test compound.

-

After the reaction, measure the amount of ADP produced, which is proportional to kinase activity.

-

Determine the IC50 value.

-

4.1.3. Cell Proliferation Assay (AML Cell Lines)

-

Objective: To assess the anti-proliferative effect on AML cells harboring FLT3 mutations.

-

Methodology:

-

Culture AML cell lines with known FLT3-ITD mutations (e.g., MOLM-13, MV4-11).

-

Treat the cells with a range of concentrations of this compound for 72 hours.

-

Assess cell viability using a standard method such as MTT or CellTiter-Glo®.

-

Calculate the GI50 (concentration for 50% growth inhibition).[2]

-

In Vivo Models

4.2.1. Formalin-Induced Pain Model (for TRPV1 activity)

-

Objective: To evaluate the analgesic efficacy in a model of inflammatory pain.

-

Methodology:

-

Administer the test compound or vehicle to rodents (mice or rats) via an appropriate route (e.g., oral gavage).

-

After a pre-determined time, inject a dilute formalin solution into the plantar surface of the hind paw.

-

Observe and quantify the pain-related behaviors (e.g., licking, flinching) in two phases (acute and inflammatory).

-

A reduction in these behaviors in the treated group compared to the vehicle group indicates analgesic activity.[1]

-

4.2.2. AML Xenograft Model (for FLT3 activity)

-

Objective: To assess the anti-tumor efficacy in a living organism.

-

Methodology:

-

Implant human AML cells (e.g., MV4-11) subcutaneously into immunocompromised mice.

-

Once tumors are established, randomize the mice into treatment and vehicle control groups.

-

Administer this compound daily and monitor tumor growth and body weight.

-

At the end of the study, excise the tumors and weigh them to determine the extent of tumor growth inhibition.

-

Conclusion and Future Directions

The structural features of this compound, when viewed through the lens of its close chemical relatives, suggest a molecule of significant therapeutic potential. Its predicted ability to modulate key targets in pain, oncology, and neurology warrants a thorough investigation. The experimental workflows outlined in this guide provide a clear path for elucidating its biological activity and advancing it through the drug discovery pipeline. Future work should focus on lead optimization to enhance potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing a novel therapeutic agent.

References

-

A series of 2-sulfonamidopyridine C-region derivatives of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide were investigated as hTRPV1 ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry. [Link]

-

Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry. [Link]

-

An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. European Journal of Medicinal Chemistry. [Link]

Sources

- 1. 2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine: A Strategic Building Block in Modern Drug Discovery

Abstract

In the landscape of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine has emerged as a highly versatile and valuable scaffold, particularly in the design of kinase inhibitors and other complex heterocyclic systems. Its unique electronic and structural features—a reactive chloropyridine core activated by an adjacent pyrrolidinylsulfonyl group—provide a robust platform for constructing diverse molecular architectures. This guide offers an in-depth analysis of the synthesis, reactivity, and strategic applications of this key intermediate, providing researchers and drug development professionals with field-proven insights and detailed methodologies to leverage its full potential in their synthetic endeavors.

Introduction: The Strategic Value of a Bifunctional Scaffold

This compound (CAS No. 1020253-10-4) is a substituted pyridine derivative that has gained significant traction as a cornerstone intermediate in pharmaceutical synthesis. The molecule's utility is derived from the synergistic interplay of its constituent parts:

-

The 2-Chloropyridine Moiety: The chlorine atom at the C2 position serves as a versatile synthetic handle. It is highly susceptible to displacement via nucleophilic aromatic substitution (SNAr) and can readily participate in palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

-

The 3-Pyrrolidinylsulfonyl Group: This electron-withdrawing group is crucial for activating the C2 position towards nucleophilic attack. Furthermore, the sulfonamide linkage and the pyrrolidine ring are common pharmacophoric elements found in many biologically active compounds, often contributing to target binding and favorable pharmacokinetic properties.[1]

This combination of a reactive site and a biologically relevant moiety makes this compound a powerful tool for rapidly generating libraries of complex molecules with therapeutic potential, particularly in the realm of oncology and inflammatory diseases.

Synthesis of the Core Building Block

The multi-step synthesis of this compound is a robust and scalable process, beginning from readily available starting materials. The pathway hinges on the strategic functionalization of the pyridine ring.

Sources

An In-Depth Technical Guide to the Synthesis of Substituted Pyridines

Introduction

The pyridine scaffold is a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The strategic placement of substituents on the pyridine ring is paramount for modulating the biological activity and material properties of these compounds. Consequently, the development of efficient and versatile methods for the synthesis of substituted pyridines remains a significant focus of research in organic chemistry. This guide provides a comprehensive overview of both classical and contemporary strategies for constructing and functionalizing the pyridine ring, offering insights into the underlying mechanisms and practical applications of these methodologies.

This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the synthetic routes to this important class of heterocycles. We will explore a range of synthetic transformations, from venerable name reactions to cutting-edge transition-metal-catalyzed C-H functionalization, providing a robust toolkit for the synthesis of diverse substituted pyridines.

I. Classical Approaches to Pyridine Ring Construction

For over a century, a set of powerful and reliable reactions have formed the bedrock of pyridine synthesis. These methods typically involve the condensation of acyclic precursors to construct the heterocyclic ring.

Hantzsch Pyridine Synthesis

Discovered by Arthur Hantzsch in 1881, this multicomponent reaction is a highly effective method for the synthesis of dihydropyridines, which can then be oxidized to the corresponding pyridines.[4][5] The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[4][5][6]

The reaction proceeds through a series of condensation and addition reactions, culminating in the formation of a 1,4-dihydropyridine.[4][6][7] A subsequent oxidation step is required to achieve the aromatic pyridine ring.[5][8]

Mechanism of the Hantzsch Pyridine Synthesis:

-

Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound.[4][6]

-

Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to form an enamine.[4][6]

-

Michael Addition: The enamine adds to the α,β-unsaturated carbonyl compound in a Michael fashion.[4][6]

-

Cyclization and Dehydration: The resulting intermediate undergoes cyclization and dehydration to yield the 1,4-dihydropyridine.[4]

Diagram: Hantzsch Pyridine Synthesis Workflow

Caption: Workflow of the Hantzsch Pyridine Synthesis.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis provides a two-step route to substituted pyridines.[9][10] It begins with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate.[9][10][11] This intermediate then undergoes a heat-induced cyclodehydration to furnish the 2,3,6-trisubstituted pyridine.[9][10] A significant advantage of this method is that it directly yields the aromatic pyridine without the need for a separate oxidation step.[9] However, the high temperatures often required for the cyclodehydration can be a drawback.[9] Recent modifications, including the use of acid catalysis, have been developed to overcome this limitation.[9][11]

Guareschi-Thorpe Synthesis

This method is a valuable tool for preparing hydroxypyridines or their pyridone tautomers.[1] The classical Guareschi-Thorpe reaction involves the condensation of a β-diester with ammonium acetate and ethyl cyanoacetate.[1] More recent advancements have expanded the scope of this reaction, utilizing a three-component condensation of an alkyl cyanoacetate or cyanoacetamide with 1,3-dicarbonyls and ammonium carbonate in an aqueous medium.[1][12] These modern protocols are noted for being environmentally friendly and high-yielding.[1][12]

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing highly functionalized pyridines.[13] This reaction occurs between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium acetate.[13][14][15] The reaction proceeds via a Michael addition followed by cyclization and aromatization to yield 2,4,6-trisubstituted pyridines.[13] The Kröhnke synthesis is known for its mild reaction conditions and high yields.[13]

Chichibabin Pyridine Synthesis and Amination Reaction

Aleksei Chichibabin developed two important reactions related to pyridines. The Chichibabin pyridine synthesis is a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia to form pyridine rings.[16] This method is particularly useful for the commercial production of simple methyl-substituted pyridines.[16]

The more widely known Chichibabin reaction is a method for the direct amination of the pyridine ring.[17][18] It involves the nucleophilic substitution of a hydride ion by an amino group, typically using sodium amide (NaNH₂) in liquid ammonia or an inert solvent.[17][18][19] This reaction provides a direct route to 2-aminopyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[17] The mechanism involves the addition of the amide anion to the electron-deficient C2 position of the pyridine ring, followed by the elimination of a hydride ion to restore aromaticity.[17][18]

II. Modern Synthetic Methodologies

While classical methods remain valuable, the demand for more complex and diverse pyridine derivatives has driven the development of innovative synthetic strategies. These modern approaches often employ transition-metal catalysis and novel reaction cascades to achieve high levels of efficiency and selectivity.

Transition-Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool for the synthesis of substituted pyridines, as it avoids the need for pre-functionalized starting materials.[20][21] Transition-metal catalysts, particularly those based on palladium, rhodium, and nickel, have been instrumental in the development of these transformations.[20][21][22]

These reactions allow for the direct introduction of various substituents, including alkyl, alkenyl, aryl, and acyl groups, onto the pyridine core.[20][21] A key challenge in the C-H functionalization of pyridines is controlling the regioselectivity, as the electronic nature of the pyridine ring typically favors reaction at the C2-position.[20] However, recent advances have enabled selective functionalization at the C3- and C4-positions as well.[20][21]

Table 1: Comparison of Regioselectivity in Pyridine C-H Functionalization

| Position | Catalyst/Directing Group | Mechanistic Rationale |

| C2 | Palladium, Rhodium, Nickel | Inherent electronic preference of the pyridine ring.[20] |

| C3 | Specific directing groups | Steric hindrance at C2 and chelation assistance from the directing group. |

| C4 | Nickel/Lewis Acid Catalysis | Cooperative catalysis alters the electronic properties of the pyridine ring.[22] |

Cycloaddition Reactions

Transition-metal-catalyzed [2+2+2] cycloaddition reactions have become a highly efficient method for constructing the pyridine ring.[23] This approach involves the co-cyclization of two alkyne molecules and a nitrile, catalyzed by metals such as cobalt.[23] This strategy allows for the rapid assembly of polysubstituted pyridines with a high degree of control over the substitution pattern.[23][24]

Domino and Cascade Reactions

Domino and cascade reactions offer an elegant and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single operation.[25][26] Several domino strategies have been developed for the synthesis of fully substituted pyridines.[25][26] For example, a silver-catalyzed hetero-dimerization of vinyl isocyanides with isocyanoacetamides provides a facile route to polysubstituted pyridines.[25] Another approach involves the TfOH-promoted domino reaction of enaminones and aldehydes.[26]

Photocatalysis in Pyridine Synthesis

Visible-light photocatalysis has emerged as a green and sustainable tool in organic synthesis.[27][28] In the context of pyridine synthesis, photocatalytic methods have been developed for the difunctionalization of alkenes to introduce a pyridine moiety and another functional group simultaneously.[27][28] These reactions proceed under mild conditions and often do not require a transition-metal catalyst.[27][28][29] For instance, a metal-free photocatalytic annulation of enaminones and N,N,N',N'-tetramethylethylenediamine (TMEDA) has been reported for the synthesis of 2,3,4,6-tetrasubstituted pyridines.[29]

III. Experimental Protocols

To provide a practical context, detailed experimental protocols for key synthetic transformations are outlined below.

Protocol 1: Hantzsch Dihydropyridine Synthesis (Aqueous Micellar Conditions)

This protocol is adapted from a green chemistry approach to the Hantzsch synthesis.[5]

Materials:

-

Benzaldehyde

-

Ethyl acetoacetate

-

Ammonium acetate

-

p-Toluenesulfonic acid (PTSA)

-

Sodium dodecyl sulfate (SDS)

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, prepare a 0.1 M aqueous solution of SDS.

-

To this solution, add benzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol).

-

Add PTSA (0.1 mmol) as a catalyst.

-

Submerge the flask in an ultrasonic bath and irradiate at room temperature for the specified time (monitor by TLC).

-

Upon completion, the solid product will precipitate. Collect the product by filtration.

-

Wash the solid with cold water and recrystallize from ethanol to afford the pure 1,4-dihydropyridine.

Protocol 2: Chichibabin Amination of Pyridine

This protocol describes a typical procedure for the Chichibabin reaction.[18] Caution: Sodium amide is a highly reactive and hazardous substance. This reaction should be performed by trained personnel in a well-ventilated fume hood.

Materials:

-

Pyridine

-

Sodium amide (NaNH₂)

-

Anhydrous xylene

-

Ammonium chloride solution (saturated)

-

Diethyl ether

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous xylene.

-

Carefully add sodium amide to the xylene under a nitrogen atmosphere.

-

Heat the suspension to reflux with vigorous stirring.

-

Slowly add a solution of pyridine in anhydrous xylene to the refluxing mixture.

-

The reaction progress can be monitored by the evolution of hydrogen gas and the appearance of a deep red color.[18]

-

After the reaction is complete (typically several hours, monitor by TLC), cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield 2-aminopyridine.

Conclusion

The synthesis of substituted pyridines is a rich and evolving field of organic chemistry. While classical condensation reactions continue to be workhorse methods, modern strategies employing transition-metal catalysis, domino reactions, and photocatalysis have significantly expanded the synthetic toolbox. These advanced methodologies offer greater efficiency, selectivity, and functional group tolerance, enabling the construction of increasingly complex and diverse pyridine-containing molecules. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. A thorough understanding of the mechanisms and applications of these various methods is essential for any scientist working in the fields of medicinal chemistry, materials science, and agrochemicals.

References

-

Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]

-

Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]

-

Transition-Metal-Catalyzed Functionalization of Pyridines. ResearchGate. [Link]

-

Hantzsch pyridine synthesis. Grokipedia. [Link]

-

Bohlmann–Rahtz pyridine synthesis. Wikipedia. [Link]

-

Hantzsch Pyridine Synthesis. Scribd. [Link]

-

Chichibabin reaction. Grokipedia. [Link]

-

Chichibabin Reaction. Slideshare. [Link]

-

Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]

-

Chichibabin pyridine synthesis. Wikipedia. [Link]

-

Bohlmann-Rahtz Pyridine Synthesis Guide. Scribd. [Link]

-

A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Transition-Metal-Catalyzed C-H Functionalization for the Synthesis of Substituted Pyridines. Sci-Hub. [Link]

-

Guareschi-Thorpe Condensation. Merck Index. [Link]

-

A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. [Link]

-

Pyridine chemistry from Chichibabin's reactions to metal catalysed C-H functionalizations - An overview. ResearchGate. [Link]

-

Chichibabin reaction. Wikipedia. [Link]

-

Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis: A Unified Direct Access to 5,6,7,8-Tetrahydroquinolines and Other Alicyclic[b]-Fused Pyridines. Organic Letters - ACS Publications. [Link]

-

Guareschi–Thorpe reaction in water using ammonium carbonate. ResearchGate. [Link]

-

Domino synthesis of fully substituted pyridines by silver-catalyzed chemoselective hetero-dimerization of isocyanides. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Hantzsch pyridine synthesis. Wikipedia. [Link]

-

Bohlmann-Rahtz Pyridine Synthesis. SynArchive. [Link]

-

Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

-

A sustainable photocatalytic method to introduce the pyridine and valuable functional groups into alkenes. Bionity. [Link]

-

A sustainable photocatalytic method to introduce the pyridine and valuable functional groups into alkenes. chemeurope.com. [Link]

-

Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

-

Photocatalytic Pyridine Synthesis with Enaminones and TMEDA under Metal-Free Conditions. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Recent Advances in Synthetic Methods by Photocatalytic Single-Electron Transfer Chemistry of Pyridine N-Oxides. ACS Publications. [Link]

-

Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PubMed Central. [Link]

-

De novo Synthesis of Substituted Pyridines. ResearchGate. [Link]

-

Synthesis of Multisubstituted Pyridines. Organic Letters - ACS Publications. [Link]

-

Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. [Link]

-

Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. NIH. [Link]

-

Photoinduced stereoselective reactions using pyridinium salts as radical precursors. RSC Publishing. [Link]

-

Transition-Metal-Catalyzed C—H Functionalization for the Synthesis of Substituted Pyridines (2012). SciSpace. [Link]

-

Metal-Free Synthesis of Fully Substituted Pyridines via Ring Construction Based on the Domino Reactions of Enaminones and Aldehydes. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Kröhnke pyridine synthesis. Wikipedia. [Link]

-

Recent strategies for the synthesis of pyridine derivatives. PubMed. [Link]

-

The Fascinating Construction of Pyridine Ring Systems by Transition Metal Catalyzed [2 + 2 + 2] Cycloaddition Reactions. ResearchGate. [Link]

-

Pyridine CH functionalization. Slideshare. [Link]

-

An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. PubMed. [Link]

-

Strategies for the construction of pyridine rings from enamide‐based starting materials. ResearchGate. [Link]

-

Mechanism of the Kröhnke pyridine synthesis. ResearchGate. [Link]

-

Kröhnke Pyridine Synthesis. Merck Index. [Link]

-

Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? MDPI. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]

- 3. researchgate.net [researchgate.net]

- 4. grokipedia.com [grokipedia.com]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. scribd.com [scribd.com]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 10. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 14. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kröhnke Pyridine Synthesis [drugfuture.com]

- 16. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 17. grokipedia.com [grokipedia.com]

- 18. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 19. Chichibabin Reaction | PPTX [slideshare.net]

- 20. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 21. Sci-Hub. Transition-Metal-Catalyzed C-H Functionalization for the Synthesis of Substituted Pyridines / Synthesis, 2011 [sci-hub.ru]

- 22. researchgate.net [researchgate.net]

- 23. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. Domino synthesis of fully substituted pyridines by silver-catalyzed chemoselective hetero-dimerization of isocyanides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. A sustainable photocatalytic method to introduce the pyridine and valuable functional groups into alkenes - An excellent functional group tolerance made this protocol available for the late-stage modification of drugs [bionity.com]

- 28. A sustainable photocatalytic method to introduce the pyridine and valuable functional groups into alkenes - An excellent functional group tolerance made this protocol available for the late-stage modification of drugs [chemeurope.com]

- 29. pubs.acs.org [pubs.acs.org]

The Pyridine Scaffold: A Cornerstone in Modern Drug Discovery and a Guide to Its Therapeutic Targets

Abstract

The pyridine ring, a fundamental heterocyclic aromatic structure, is a privileged scaffold in medicinal chemistry, forming the core of a vast array of FDA-approved drugs.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making it a versatile building block in the design of novel therapeutics.[1][3] This in-depth technical guide explores the diverse range of biological targets modulated by pyridine derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the key mechanisms of action, highlight prominent examples of pyridine-based drugs, and provide a framework for the rational design and evaluation of new chemical entities targeting enzymes, G-protein coupled receptors (GPCRs), ion channels, and kinases.

Introduction: The Enduring Significance of the Pyridine Moiety

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern medicinal chemistry.[1][4] Its presence in numerous natural products, including essential coenzymes like NAD and NADP, and vitamins such as niacin (Vitamin B3), underscores its fundamental role in biological systems.[1][2] The incorporation of the pyridine scaffold into drug molecules can significantly enhance their therapeutic efficacy by improving metabolic stability, cell permeability, and binding affinity to their biological targets.[1][3]

The versatility of the pyridine ring stems from several key chemical properties:

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a critical interaction for binding to biological macromolecules.[3]

-

Aromaticity and π-π Stacking: The aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic amino acid residues in protein targets, further strengthening binding affinity.[3]

-

Modulation of Physicochemical Properties: The pyridine moiety can influence the solubility, lipophilicity, and metabolic stability of a molecule, crucial parameters for drug development.[3][5]

-

Synthetic Accessibility: The pyridine ring is amenable to a wide range of chemical modifications, allowing for the creation of diverse libraries of compounds for screening and optimization.[3]

This guide will systematically explore the major classes of therapeutic targets for pyridine derivatives, providing a comprehensive overview of their mechanisms of action and therapeutic applications.

Enzymes: A Major Arena for Pyridine-Based Inhibitors